molecular formula C11H13N3O2 B1490988 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098053-69-9

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Cat. No. B1490988
CAS RN: 2098053-69-9
M. Wt: 219.24 g/mol
InChI Key: HFLKHPKMGTVXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, is a topic of ongoing research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives have been widely studied for their antimicrobial properties. The presence of the imidazole ring in compounds is associated with significant antibacterial and antifungal activities. “2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” could potentially be explored for its efficacy against various strains of bacteria and fungi, contributing to the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The structural framework of imidazole is found in many anti-inflammatory and analgesic drugs. Research into the anti-inflammatory and analgesic applications of this compound could lead to the discovery of new therapeutic agents that can manage pain and inflammation with potentially fewer side effects .

Antitumor and Anticancer Research

Imidazole derivatives are known to exhibit antitumor properties. The exploration of “2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” in cancer research could provide insights into its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .

Antiviral Applications

Given the broad range of biological activities of imidazole derivatives, including antiviral effects, this compound could be investigated for its potential to inhibit viral replication or assembly, which is crucial in the fight against viral diseases .

Enzyme Inhibition

Imidazole compounds have been shown to act as inhibitors of various enzymes. The study of “2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid” as an enzyme inhibitor could lead to the development of novel drugs that target specific metabolic pathways or disease-related enzymes .

Neuropharmacological Properties

The imidazole ring is a core structure in many drugs affecting the central nervous system. Research into the neuropharmacological properties of this compound could contribute to the development of new treatments for neurological disorders .

properties

IUPAC Name

2-(6-cyclobutylimidazo[1,2-b]pyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-11(16)7-13-4-5-14-10(13)6-9(12-14)8-2-1-3-8/h4-6,8H,1-3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKHPKMGTVXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN(C3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

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